molecular formula C12H17NO5S B13492869 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- CAS No. 768354-41-2

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-

Cat. No.: B13492869
CAS No.: 768354-41-2
M. Wt: 287.33 g/mol
InChI Key: WSELKUJRJCEHGR-UHFFFAOYSA-N
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Description

This compound features a butanesulfonic acid backbone with a 4-[[(phenylmethoxy)carbonyl]amino] substituent. The [(phenylmethoxy)carbonyl]amino group (abbreviated as "Za" in CAS nomenclature) is structurally characterized by a carbobenzyloxy (Cbz) protecting group attached to an amine . The sulfonic acid (-SO₃H) moiety confers high acidity and hydrophilicity, distinguishing it from carboxylic acid analogs. This compound is likely utilized in organic synthesis as a protecting group for amines or as a polar intermediate in pharmaceuticals, leveraging the stability of the Cbz group under acidic and basic conditions .

Properties

CAS No.

768354-41-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)butane-1-sulfonic acid

InChI

InChI=1S/C12H17NO5S/c14-12(13-8-4-5-9-19(15,16)17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16,17)

InChI Key

WSELKUJRJCEHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Reagent/Material Role
4-Aminobutanesulfonic acid Starting amine-containing substrate
Phenylmethoxycarbonyl chloride (Cbz-Cl) Amino protecting agent
Base (e.g., triethylamine) Neutralizes HCl formed during protection
Solvent (e.g., dichloromethane) Reaction medium
Silica gel Chromatographic purification

Stepwise Synthesis Procedure

  • Amino Protection with Phenylmethoxycarbonyl Chloride:

    • Dissolve 4-aminobutanesulfonic acid in an aprotic solvent such as dichloromethane.
    • Cool the reaction mixture to 0°C under nitrogen atmosphere to control reaction rate and minimize side reactions.
    • Add triethylamine slowly to neutralize the hydrochloric acid generated.
    • Add phenylmethoxycarbonyl chloride dropwise to the stirred mixture.
    • Allow the reaction to proceed at room temperature for 12-20 hours to ensure complete conversion.
    • Monitor reaction progress by thin-layer chromatography (TLC).
  • Work-Up and Purification:

    • Quench the reaction by adding dilute hydrochloric acid to remove excess base and unreacted reagents.
    • Extract the organic phase with dichloromethane.
    • Wash the organic layer with saturated saline solution to remove residual water-soluble impurities.
    • Dry the organic phase over anhydrous sodium sulfate.
    • Concentrate under reduced pressure.
    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane).
    • Collect fractions containing the pure protected sulfonic acid.
  • Isolation:

    • Evaporate solvents under reduced pressure.
    • Dry the product under vacuum to obtain 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- as a solid or oil depending on conditions.

Representative Reaction Conditions and Yields

Parameter Typical Value
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction time 12 to 20 hours
Base equivalents 1.0 to 1.5 equivalents triethylamine
Cbz-Cl equivalents 1.0 to 1.2 equivalents
Yield 60% to 90% (depending on purification)

Analytical Characterization

Alternative Synthetic Routes and Related Compounds

While the above method is standard, related patents describe synthesis of sulfonic acid derivatives with protected amino groups using similar carbamate protecting groups, including tert-butoxycarbonyl (Boc) and tosyl (Ts) groups, which can be adapted depending on the target compound's application.

For example, a related method involves:

  • Protection of amino acids or aminoalkyl sulfonic acids with Boc groups using Boc anhydride and triethylamine.
  • Subsequent sulfonation or functional group transformations.
  • Use of palladium-catalyzed coupling reactions for complex derivatives.

These methods often require careful control of reaction conditions and purification steps to ensure high purity and yield.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Notes
Amino group protection Phenylmethoxycarbonyl chloride, triethylamine, DCM, 0°C to RT, 12-20 h Formation of Cbz-protected amino sulfonic acid Requires inert atmosphere and temperature control
Work-up Dilute HCl, dichloromethane extraction, brine wash, drying Removal of impurities Essential for purity
Purification Silica gel chromatography with ethyl acetate/hexane gradient Isolation of pure product Yields vary 60-90%
Characterization 1H NMR, IR, MS, TLC/HPLC Confirmation of structure and purity Standard analytical techniques

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The phenylmethoxycarbonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Backbone Type Notable Features
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- -SO₃H, Cbz-protected amine Butanesulfonic acid High polarity, strong acidity, Cbz group
Butanoic acid, 4-[[[(4-methoxyphenyl)methoxy]carbonyl]amino]- (CAS 63216-41-1) -COOH, 4-methoxy-Cbz-protected amine Butanoic acid Moderate acidity, methoxy-modified Cbz
N-[(Phenylmethoxy)carbonyl]-O-[[4-[2-(2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-L-serine Cbz-protected amine, oxazole, ether Amino acid (serine) Insulin sensitivity enhancer, oxazole pharmacophore
4-[2-(4-Amino-1-naphthalenyl)diazenyl]benzenesulfonic acid (CAS 3713-23-3) -SO₃H, azo group, naphthylamine Benzenesulfonic acid Conjugated azo dye, UV stability

Reactivity and Stability

  • Target Compound: The Cbz group provides stability against nucleophiles and bases but is cleavable via hydrogenolysis or strong acids (e.g., HBr/AcOH) . The sulfonic acid group enhances water solubility, making it suitable for aqueous-phase reactions.
  • Butanoic Acid Analog (CAS 63216-41-1): The carboxylic acid (-COOH) is less acidic (pKa ~4.7) compared to sulfonic acid (-SO₃H, pKa ~1.5), reducing its solubility in polar solvents. The 4-methoxy substitution on the Cbz group may alter electronic properties, affecting deprotection kinetics .
  • Azo-Benzenesulfonic Acid (CAS 3713-23-3) : The azo (-N=N-) group introduces conjugation, enabling applications in dyes. However, it is prone to photodegradation compared to the stable Cbz group in the target compound .

Physicochemical Properties

Property Target Compound Butanoic Acid Analog (CAS 63216-41-1) Azo-Benzenesulfonic Acid (CAS 3713-23-3)
Acidity (pKa) ~1.5 (SO₃H) ~4.7 (COOH) ~1.5 (SO₃H)
Water Solubility High Moderate High
Thermal Stability Stable up to 200°C Stable up to 150°C Decomposes at 120°C (azo cleavage)
UV Absorption Weak (λmax ~270 nm) Weak (λmax ~260 nm) Strong (λmax ~450 nm, azo conjugation)

Key Research Findings

Synthetic Utility : The Za group in the target compound is prioritized in peptide synthesis due to its orthogonal protection strategy, unlike azo groups, which require reductive cleavage .

Industrial Relevance: Sulfonic acid derivatives are preferred in ion-exchange resins, while butanoic acid analogs (e.g., CAS 63216-41-1) find niche roles in ester prodrugs .

Biological Activity

1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₇NO₅S
  • Molar Mass : 287.33 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 1-butanesulfonic acid, particularly those containing phenylmethoxy groups, exhibit significant anticancer properties. For example, a related compound was tested on prostate cancer cell lines (PC-3 and DU145) and showed a dose-dependent decrease in cell viability. The IC50 values for the compound were as follows:

  • PC3 Cells :
    • 24h: 40.1 ± 7.9 μg/mL
    • 48h: 27.05 ± 3.9 μg/mL
    • 72h: 26.43 ± 2.1 μg/mL
  • DU145 Cells :
    • 24h: 98.14 ± 48.3 μg/mL
    • 48h: 62.5 ± 17.3 μg/mL
    • 72h: 41.85 ± 7.8 μg/mL

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as chromatin condensation and DNA damage induction .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific signaling pathways associated with cancer progression. For instance, compounds similar to this one have been shown to inhibit the phosphorylation of STAT3, a transcription factor implicated in various cancers, thereby preventing its activation and subsequent gene expression related to survival and proliferation .

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of butanesulfonic acid in vitro against multiple cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

In Vivo Studies

In vivo evaluations using murine models have shown promising results for compounds similar to this one in suppressing tumor growth and enhancing survival rates among treated subjects compared to controls . These studies are critical for understanding the translational potential of these compounds into therapeutic agents.

Data Summary Table

Activity Cell Line IC50 (μg/mL) Observation
AnticancerPC340.1 (24h)Dose-dependent decrease in viability
DU14598.14 (24h)Less sensitive compared to PC3
STAT3 InhibitionVariousNot specifiedPrevents activation leading to apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[[(phenylmethoxy)carbonyl]amino]-1-butanesulfonic acid?

  • Methodological Answer : The synthesis of sulfonic acid derivatives typically involves nucleophilic substitution or sulfonation reactions. For example, the Helberger and Lantermann method (adapted for amino-functionalized derivatives) employs sodium sulfite and chlorinated intermediates (e.g., bis-4-chlorobutyl ether) under reflux conditions in aqueous media . To introduce the 4-[(phenylmethoxy)carbonyl]amino group, a carbamate-protected amine intermediate can be reacted with the sulfonic acid precursor. Purification often involves recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the sulfonic acid backbone and carbamate substituents.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of sulfonate (S=O, ~1200 cm1^{-1}) and carbamate (C=O, ~1700 cm1^{-1}) functional groups.
  • Elemental Analysis : Validation of C, H, N, and S content.

Q. What are the solubility properties and optimal storage conditions for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO, acetonitrile) due to the sulfonic acid group. Limited solubility in non-polar solvents (e.g., hexane) .
  • Storage : Store at 4°C in inert atmospheres (e.g., argon) to prevent hydrolysis of the carbamate group. Use desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can HPLC methods be optimized using this compound as an ion-pairing agent?

  • Methodological Answer :

  • Mobile Phase Design : Use 1-10 mM concentrations of the sodium salt form (analogous to 1-butanesulfonic acid sodium salt) in reverse-phase HPLC. Adjust pH (2.5–3.5) to enhance ion-pairing with basic analytes .
  • Column Selection : C18 columns with 3–5 µm particle size for improved resolution.
  • Detection : Pair with UV-Vis or MS detection for trace analysis.

Q. What are the environmental implications of this compound’s persistence?

  • Methodological Answer :

  • Environmental Monitoring : Use LC-MS/MS to detect trace levels in water (detection limit ~0.1 ng/L). PFAS analogs (e.g., perfluorobutanesulfonic acid) show bioaccumulation potential, requiring studies on hydrolysis stability and photodegradation .
  • Ecotoxicology : Evaluate toxicity via Daphnia magna or algal growth inhibition assays. Correlate with logP values to assess bioavailability.

Q. How does the compound interact with biological systems, such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases or proteases using fluorogenic substrates. The sulfonic acid group may act as a transition-state analog .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity. Molecular docking studies can predict binding modes using the carbamate group as a hydrogen-bond acceptor .

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